molecular formula C18H23N3O3 B5594364 3-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)pyridine

3-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)pyridine

Cat. No.: B5594364
M. Wt: 329.4 g/mol
InChI Key: ZMIFGIOWBMAMAW-UHFFFAOYSA-N
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Description

3-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)pyridine is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.17394160 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis Techniques : The development of novel chemical compounds often involves the synthesis of a variety of heterocyclic structures, including pyridines, pyrazolo[4,3-c]pyridines, and isoxazolo-annulated structures. These compounds are synthesized through various chemical reactions, highlighting the versatility and utility of the core structure of "3-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)pyridine" in generating diverse molecules (El-Subbagh et al., 2000), (Würdemann & Christoffers, 2014).

  • Biological Evaluation : These compounds are evaluated for their potential antiviral, antitumor, and cytotoxic activities, showcasing the relevance of the core structure in medicinal chemistry. For instance, certain derivatives have been found to exhibit activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as demonstrating broad-spectrum antitumor activity (El-Subbagh et al., 2000), (Rostom, Hassan, & El-Subbagh, 2009).

Structural and Conformational Studies

  • Conformational Analysis : Research has also focused on the conformational study of lactone fused perhydroisoxazolo[2,3-a]pyridines, providing insights into the structural preferences of these molecules in various states. This type of study aids in understanding the molecular geometry that might influence biological activity (Alvarez-Larena et al., 1995).

Application in Oxidation and Catalysis

  • Role in Oxidation Processes : Certain complexes containing pyridine structures are utilized in oxidation reactions, including the oxidation of hydrocarbons and olefin epoxidation, demonstrating the applicability of these compounds in catalysis and synthetic organic chemistry (Chavez et al., 1999).

Electrophysiological Studies and GABAA Agonist Activity

  • Electrophysiological Applications : Some derivatives, designed as analogues of potent GABAA agonists, have been synthesized and evaluated for their activity, which is crucial for understanding neurotransmission and potential therapeutic applications for neurological disorders. These studies underscore the relevance of such compounds in neuroscience research (Byberg et al., 1987).

Properties

IUPAC Name

[3-(2-methylpropyl)-1,2-oxazol-5-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13(2)10-14-11-17(24-20-14)18(22)21-8-5-15(6-9-21)23-16-4-3-7-19-12-16/h3-4,7,11-13,15H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIFGIOWBMAMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)C(=O)N2CCC(CC2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.